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Compound of Interest

Compound Name: VT02956

Cat. No.: B10861315 Get Quote

For researchers and drug development professionals investigating novel therapies for Estrogen

Receptor-Positive (ER+) breast cancer, the LATS inhibitor VT02956 presents a promising

therapeutic avenue. This guide provides a comprehensive comparison of VT02956 with other

relevant compounds, supported by experimental data from pivotal literature. Detailed

methodologies for key experiments are outlined to facilitate replication and further investigation.

Mechanism of Action: Targeting the Hippo-YAP
Pathway
VT02956 is a potent inhibitor of the LATS1 and LATS2 kinases, core components of the Hippo

signaling pathway.[1][2] In ER+ breast cancer, inhibition of LATS by VT02956 leads to the

dephosphorylation and activation of the transcriptional co-activator YAP. Activated YAP then

translocates to the nucleus and, in complex with TEAD transcription factors, upregulates the

expression of target genes, including VGLL3.[3][4] The VGLL3 protein, in turn, recruits the

NCOR2/SMRT repressor complex to the super-enhancer of the ESR1 gene, which encodes for

Estrogen Receptor Alpha (ERα). This leads to the transcriptional silencing of ESR1, resulting in

reduced ERα levels and subsequent inhibition of ER+ breast cancer cell growth.[3][4] This

unique mechanism of action makes VT02956 a compelling candidate for treating ER+ breast

cancers, including those resistant to conventional endocrine therapies.

A structurally related but inactive analogue, VT02484, serves as a negative control in these

studies and shows no significant inhibition of LATS kinases or downstream effects.
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Caption: Mechanism of action of VT02956 in ER+ breast cancer.

Comparative Performance Data
The efficacy of VT02956 has been evaluated against its inactive analogue and other

established breast cancer therapies in various in vitro models.

In Vitro LATS Kinase Inhibition
Compound Target IC50 (nM)

VT02956 LATS1 0.76

VT02956 LATS2 0.52

VT02484 LATS1/2 No inhibition

Anti-proliferative Activity in ER+ Breast Cancer Cell
Lines
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Cell Line Treatment (Concentration)
Relative Cell Proliferation
(%)

MCF-7 (WT) DMSO 100

VT02956 (0.5 µM) ~40

VT02956 (2 µM) ~20

MCF-7 (LATS1/2 dKO) VT02956 (2 µM) ~100

MCF-7 (YAP/TAZ dKO) VT02956 (2 µM) ~100

Efficacy in Endocrine-Resistant Models (Colony
Formation Assay)

Cell Line Treatment (Concentration) Colony Formation

MCF-7 (ERα Y537S) DMSO +++

4OHT (1 µM) +++

Fulvestrant (0.2 µM) ++

VT02956 (2 µM) +

VT02484 (2 µM) +++

T47D (ERα Y537S) DMSO +++

4OHT (1 µM) +++

Fulvestrant (0.2 µM) ++

VT02956 (2 µM) +

VT02484 (2 µM) +++

Note: '+' indicates relative colony formation intensity.

Synergistic Effect with Palbociclib (CDK4/6 Inhibitor)
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In MCF-7 cells, the combination of VT02956 with the CDK4/6 inhibitor Palbociclib

demonstrated a synergistic anti-cancer effect, as observed in colony formation assays.[1]

Treatment Colony Formation

DMSO +++

VT02484 (2 µM) +++

Palbociclib (0.1 µM) ++

VT02956 (2 µM) +

VT02956 (2 µM) + Palbociclib (0.1 µM) +/-

Note: '+/-' indicates very weak or no colony formation.

Effect on Patient-Derived Tumor Organoids (BTO)
VT02956 effectively inhibited the growth of ER+ patient-derived breast tumor organoids (BTO-

02).

Treatment Organoid Growth

DMSO Normal Growth

VT02956 Significant Inhibition

Key Experimental Methodologies
Experimental Workflow: In Vitro Drug Efficacy Testing

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b10861315?utm_src=pdf-body
https://www.researchgate.net/figure/Pharmacological-LATS-inhibition-suppresses-ERbreast-cancer-cell-growth-a-Outline-of-the_fig6_358851561
https://www.benchchem.com/product/b10861315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell/Organoid Culture

Treatment

Efficacy Assays

Data Analysis

ER+ Breast Cancer Cell Lines
(MCF-7, T47D, etc.)

Incubate with:
- VT02956

- VT02484 (inactive control)
- Comparator Drugs

- DMSO (vehicle control)

Patient-Derived Tumor Organoids
(BTOs)

In Vitro LATS Kinase Assay YAP Phosphorylation Assay
(Western Blot / HTRF)

Cell Proliferation Assay
(e.g., Cell Counting, MTT) Colony Formation Assay Organoid Growth Assay

(Brightfield Imaging)
qPCR for Target Gene Expression

(YAP and ERα targets)

Quantify and Compare:
- IC50 values

- Cell viability %
- Colony number/size

- Organoid size
- Gene expression fold change

Click to download full resolution via product page

Caption: General workflow for in vitro evaluation of VT02956.

1. In Vitro LATS Kinase Assay:

Objective: To determine the direct inhibitory effect of VT02956 on LATS1 and LATS2 kinase

activity.

Protocol:
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Recombinant LATS1 or LATS2 kinase is incubated with a biotinylated YAP peptide

substrate and ATP in a kinase reaction buffer.

The test compound (VT02956 or VT02484) is added at various concentrations.

The reaction is allowed to proceed at 30°C for a defined period.

The reaction is stopped, and the level of phosphorylated YAP peptide is quantified using a

suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).

IC50 values are calculated from the dose-response curves.

2. Cell Proliferation and Colony Formation Assays:

Objective: To assess the effect of VT02956 on the growth and survival of ER+ breast cancer

cells.

Protocol:

Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D, or their derivatives with ESR1

mutations) are seeded in multi-well plates.

Treatment: After cell attachment, the medium is replaced with fresh medium containing

various concentrations of VT02956, VT02484, or comparator drugs (e.g., Fulvestrant,

Palbociclib).

Incubation: Cells are incubated for a period of 4 to 14 days, depending on the assay.

Quantification:

Cell Proliferation: Cell viability is measured using methods like direct cell counting, MTT,

or CellTiter-Glo assays.

Colony Formation: Cells are fixed and stained with crystal violet. The number and size

of colonies (defined as a cluster of ≥50 cells) are quantified.

3. Patient-Derived Tumor Organoid (BTO) Culture and Drug Testing:
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Objective: To evaluate the efficacy of VT02956 in a more physiologically relevant 3D model.

Protocol:

Organoid Establishment: Fresh tumor tissue from ER+ breast cancer patients is

dissociated and cultured in Matrigel with a specialized organoid growth medium.

Drug Treatment: Established organoids are treated with VT02956 or control compounds.

Growth Assessment: Organoid growth is monitored over several days using brightfield

microscopy. Changes in organoid size and morphology are quantified using image

analysis software.

4. Quantitative Real-Time PCR (qPCR):

Objective: To measure the effect of VT02956 on the expression of YAP target genes and

ERα and its target genes.

Protocol:

Cells are treated with VT02956 or controls for a specified time (e.g., 48 hours).

Total RNA is extracted and reverse-transcribed into cDNA.

qPCR is performed using primers specific for YAP target genes (e.g., ANKRD1, CTGF,

CYR61) and ERα target genes (e.g., ESR1, GREB1, TFF1).

Gene expression levels are normalized to a housekeeping gene, and the fold change

relative to the control is calculated.

Alternative and Combination Therapies
Entinostat: A histone deacetylase (HDAC) inhibitor, Entinostat, has been shown to also induce

the expression of VGLL3.[3][4] This suggests a potentially convergent mechanism with

VT02956 in repressing ESR1 expression. Combination studies have indicated a minor additive

effect when VT02956 is used with Entinostat.
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Palbociclib: This CDK4/6 inhibitor is a standard-of-care therapy for ER+ breast cancer. The

synergistic effect observed with VT02956 suggests that dual targeting of the LATS-YAP-ERα

axis and the cell cycle machinery could be a highly effective therapeutic strategy.[1]

Fulvestrant: A selective estrogen receptor degrader (SERD), Fulvestrant directly targets and

degrades the ERα protein. In models of endocrine resistance due to ESR1 mutations, VT02956
demonstrates superior or comparable efficacy to Fulvestrant in inhibiting cancer cell growth.[1]

This guide provides a foundational overview for replicating and expanding upon the key

findings related to VT02956. For detailed experimental conditions and further data, researchers

are encouraged to consult the primary literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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